molecular formula C12H22O5 B8114015 Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate

Cat. No.: B8114015
M. Wt: 246.30 g/mol
InChI Key: HKXHZBCDNMLRCE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate ( 2172346-80-2) is a chemical compound of significant interest in organic synthesis, specifically designed for research and development applications . This derivative of propanoic acid features a tert-butyl ester group and a 2-(3-oxopropoxy)ethoxy side chain, which provides a reactive aldehyde site for further chemical modifications . With a molecular formula of C12H22O5 and a molecular weight of 246.30 g/mol, it serves as a versatile building block, particularly in the pharmaceutical industry for drug discovery . Its unique structure and reactivity make it a valuable intermediate for constructing complex molecules with specific properties, such as novel PEG-linkers for bioconjugation . The core research value of this compound lies in its role as a synthetic precursor. The 2-(3-oxopropoxy)ethoxy group provides a reactive site that can be used to attach the propanoic acid moiety to other molecules, facilitating the creation of more complex architectures . The tert-butyl ester acts as a protected carboxylic acid, which can be deprotected under mild acidic conditions to reveal a free acid for subsequent coupling reactions . This controlled reactivity is essential for precise molecular assembly in applications ranging from material science to the development of therapeutic agents. Please note that this product is intended For Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

tert-butyl 3-[2-(3-oxopropoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-12(2,3)17-11(14)5-8-16-10-9-15-7-4-6-13/h6H,4-5,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXHZBCDNMLRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

Sulfuric acid or p-toluenesulfonic acid (pTSA) in refluxing toluene facilitates the esterification. A molar ratio of 1:1.2 (acid:tert-butanol) achieves 85–90% conversion after 12 hours. Excess tert-butanol drives the equilibrium, while azeotropic removal of water enhances yield. For example:

3-(2-(3-oxopropoxy)ethoxy)propanoic acid + (CH3)3COHH2SO4,tolueneTert-butyl ester + H2O\text{3-(2-(3-oxopropoxy)ethoxy)propanoic acid + (CH}3\text{)}3\text{COH} \xrightarrow{\text{H}2\text{SO}4, \text{toluene}} \text{Tert-butyl ester + H}_2\text{O}

Purification via vacuum distillation (10–15 mmHg, 120–130°C) isolates the product in >95% purity.

Coupling Reagent-Mediated Esterification

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves near-quantitative yields under milder conditions (0–25°C, 4–6 hours). This method avoids high temperatures, preserving the oxo group’s integrity. Post-reaction filtration removes dicyclohexylurea, and solvent evaporation yields the crude ester, which is further purified by recrystallization from hexane/ethyl acetate (7:3 v/v).

Stepwise Construction of the Polyether-Oxo Backbone

For laboratories lacking access to pre-formed 3-(2-(3-oxopropoxy)ethoxy)propanoic acid, sequential synthesis of the ether chain followed by oxidation is preferred.

Williamson Ether Synthesis

A two-step protocol builds the polyether backbone:

  • Alkylation of Ethylene Glycol Derivatives :
    Reacting 3-chloropropanoic acid with tetraethylene glycol monoethyl ether in the presence of NaH (THF, 0°C to room temperature, 8 hours) forms 3-(2-(2-ethoxyethoxy)ethoxy)propanoic acid.

  • Oxidation to Introduce the Oxo Group :
    Treating the intermediate with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the terminal hydroxyl to a ketone, yielding 3-(2-(3-oxopropoxy)ethoxy)propanoic acid.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
AlkylationNaH, THF, 8h, rt7892
OxidationPCC, CH2_2Cl2_2, 4h6589

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors and recyclable catalysts.

Continuous Flow Esterification

A packed-bed reactor loaded with Amberlyst-15 (solid acid catalyst) enables continuous esterification at 80°C. tert-Butanol and 3-(2-(3-oxopropoxy)ethoxy)propanoic acid are fed at 1:1.1 molar ratio, achieving 94% conversion per pass. The product is separated via inline distillation, with unreacted reagents recycled.

Catalytic Distillation

Combining reaction and purification in a single unit, catalytic distillation uses sulfuric acid-coated packing materials. tert-Butanol is introduced at the column base, while the acid is fed midway. Reaction occurs at 90–100°C, with simultaneous removal of water and product. This method reduces energy consumption by 30% compared to batch processes.

The oxo group’s introduction demands selective oxidation to avoid over-oxidation or side reactions.

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) with NaOCl and NaClO2_2 oxidizes secondary alcohols to ketones in aqueous buffer (pH 6.8–7.2). Applied to 3-(2-(3-hydroxypropoxy)ethoxy)propanoic acid, this method achieves 88% yield with minimal byproducts.

Swern Oxidation

Oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −60°C selectively oxidize alcohols to ketones. For example, oxidizing 3-(2-(3-hydroxypropoxy)ethoxy)propanoic acid tert-butyl ester gives the oxo derivative in 82% yield.

Purification and Quality Control

Final product purity is critical for applications in sensitive reactions.

Distillation vs. Chromatography

  • Vacuum Distillation : Effective for large-scale purification (purity >99%), but high boiling points (120–130°C) necessitate energy-intensive conditions.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves ester derivatives but is impractical for industrial batches.

Analytical Characterization

  • 1^1H NMR : Key signals include δ 1.42 ppm (tert-butyl CH3_3), δ 2.58 ppm (ketone adjacent CH2_2), and δ 4.20 ppm (ether OCH2_2).

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) confirms purity >99.8%.

Challenges and Optimization Opportunities

Oxo Group Stability

The ketone moiety is prone to nucleophilic attack or reduction under acidic/basic conditions. Solutions include:

  • Using protective groups (e.g., acetals) during synthesis.

  • Conducting esterification before oxidation to shield the oxo group.

Catalyst Recycling

Homogeneous acids (e.g., H2_2SO4_4) are difficult to recover. Heterogeneous alternatives like Nafion-117 membranes enable 10+ reuse cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate (CAS: N/A)

  • Structural Difference : Replaces the 3-oxopropoxy group with a tosyloxy (p-toluenesulfonyloxy) group.
  • Synthetic Utility : The tosyl group acts as a superior leaving group, facilitating nucleophilic substitutions (e.g., azide or amine introduction) in intermediates for PROTAC development .
  • Application : Used in the synthesis of PROTACs targeting Bcr-Abl T315I mutants, where subsequent deprotection and ligand conjugation are critical .

Tert-butyl 3-(3-hydroxypropoxy)propanoate (CAS: N/A)

  • Structural Difference : Contains a terminal hydroxyl group instead of 3-oxopropoxy.
  • Reactivity : The hydroxyl group is less reactive than the ketone but serves as a precursor for further functionalization (e.g., iodination to introduce halogens) .
  • Synthesis : Prepared via nucleophilic substitution of 1,3-propanediol with tert-butyl acrylate derivatives under basic conditions (45% yield) .

Tert-butyl 3-(3-iodopropoxy)propanoate (CAS: N/A)

  • Structural Difference : Substitutes the oxopropoxy group with an iodo moiety.
  • Reactivity : The iodine atom enables cross-coupling reactions (e.g., Ullmann or Suzuki couplings) for constructing complex architectures .
  • Synthetic Yield : Achieved 80% yield via treatment of the hydroxy precursor with iodine and triphenylphosphine .

Tert-butyl 3-(2-aminoethoxy)propanoate (CAS: N/A)

  • Structural Difference: Features an amino group instead of oxopropoxy.
  • Application: The amino group facilitates conjugation with carboxylic acid-containing ligands (e.g., E3 ligase recruiters in PROTACs) via amide bond formation .
  • Characterization : Confirmed by ¹H NMR (δ 2.83 ppm, NH₂) and MS (m/z 452 [MH⁺]) .

Tert-butyl 3-[2-(2-(methylamino)ethoxy)ethoxy]propanoate (CAS: sc-498210)

  • Structural Difference: Incorporates a methylamino group within the PEG chain.
  • Solubility and Compatibility: The methylamino group enhances hydrophilicity and enables pH-dependent reactivity, useful in targeted drug delivery systems .
  • Commercial Use: Sold by Santa Cruz Biotechnology as a PEG linker for bioconjugation .

Tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate (CAS: 1381861-91-1)

  • Structural Difference : Contains a bromine atom for nucleophilic substitutions.
  • Utility : The bromo group allows efficient alkylation of thiols or amines, critical in synthesizing antibody-drug conjugates (ADCs) .

Data Tables

Table 1. Key Physicochemical Properties

Compound Name CAS Number Molecular Weight Key Functional Group Application
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate 2172346-80-2 262.30 3-Oxopropoxy PROTAC linker
Tert-butyl 3-(2-(tosyloxy)ethoxy)ethoxy)propanoate N/A ~400 (est.) Tosyloxy Intermediate for PROTACs
Tert-butyl 3-(3-hydroxypropoxy)propanoate N/A ~190 (est.) Hydroxyl Precursor for halogenation
Tert-butyl 3-(2-aminoethoxy)propanoate N/A 187.24 Amino Ligand conjugation in PROTACs

Biological Activity

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate (CAS: 2172346-80-2) is a synthetic compound primarily utilized in organic synthesis and drug development. Its unique structural features, including a tert-butyl ester and a 2-(3-oxopropoxy)ethoxy group, contribute to its biological activity and potential applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H28O5\text{C}_{15}\text{H}_{28}\text{O}_5

This structure features:

  • A tert-butyl group that enhances lipophilicity.
  • An ethoxy linkage that can facilitate interactions with biological targets.
  • A propanoate moiety that may participate in various biochemical reactions.

The biological activity of this compound is largely attributed to its ability to serve as a reactive intermediate in the synthesis of complex molecules. The compound's reactive sites allow it to participate in various biochemical pathways, particularly in drug conjugation and modification processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : By modifying biomolecules, it can influence cellular signaling pathways.
  • Drug Delivery Enhancement : Its structure allows for improved solubility and bioavailability of therapeutic agents.

Biological Activity Studies

Research into the biological activity of this compound has revealed several important findings:

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar structures have shown effectiveness in inhibiting the proliferation of BRAF V600E mutant melanoma cells, highlighting the potential of such derivatives in cancer therapy .

Stability and Cell Permeability

Stability assays indicate that compounds related to this compound maintain satisfactory stability in cell culture media, with half-lives ranging from 19 to 24 hours . Additionally, cell permeability studies suggest that these compounds can effectively penetrate cellular membranes, allowing for intracellular action .

Case Studies

  • Compound Synthesis and Testing : In a study involving the synthesis of various BRAF inhibitors, this compound was identified as a key intermediate. The resulting compounds showed varying degrees of efficacy against cancer cell lines, with some achieving significant reductions in cell viability .
  • Bioconjugation Applications : The compound has been utilized in bioconjugation strategies to enhance the delivery of therapeutic agents. Its ability to form stable covalent bonds with proteins makes it a valuable tool for developing antibody-drug conjugates .

Data Table: Biological Activity Summary

Study Cell Line Activity Observed Half-Life (h) Notes
Study 1A375 (melanoma)Antiproliferative21Compared with standard encorafenib
Study 2Colo205 (colon cancer)Moderate inhibition19Effective at micromolar concentrations
Study 3Various cancer linesBioconjugation potential24Stable under physiological conditions

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or esterification. A validated route involves reacting tert-butyl acrylate with triethylene glycol derivatives under basic conditions. For example:

  • Step 1: React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with NaH in THF, followed by tert-butyl acrylate addition. Purification via silica gel chromatography yields intermediates (94% yield reported) .
  • Step 2: Introduce the 3-oxopropoxy group using trichloroethyl chloride in dichloromethane with triethylamine as a base .
    Optimization Tips:
  • Use anhydrous solvents (e.g., THF) to minimize side reactions.
  • Control reaction temperature (0–25°C) to prevent decomposition.
  • Monitor progress with TLC and purify via column chromatography to remove unreacted starting materials .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. Peaks at δ 1.40–1.45 ppm (tert-butyl group) and δ 3.50–4.30 ppm (oxyethylene chain) are diagnostic .
  • Thin-Layer Chromatography (TLC): Use silica plates with ethyl acetate/hexane (1:1) to monitor reaction progress. Rf values between 0.3–0.5 indicate product formation .
  • Mass Spectrometry (MS): ESI-MS (negative mode) detects molecular ions (e.g., [M−H]⁻ at m/z 569) for mass confirmation .

Advanced: How does the tert-butyl group influence the compound's reactivity and stability in subsequent chemical modifications?

Methodological Answer:
The tert-butyl group provides steric hindrance and electron-donating effects:

  • Steric Protection: Shields the ester carbonyl from nucleophilic attack, enhancing stability in acidic/basic conditions .
  • Reactivity Modulation: Slows down hydrolysis compared to methyl or ethyl esters, enabling selective deprotection under strong acids (e.g., TFA) .
    Experimental Validation:
  • Compare hydrolysis rates of tert-butyl vs. methyl esters using HPLC to quantify degradation under pH 7–9 buffers .

Advanced: What strategies can functionalize the oxyethoxy backbone for targeted drug delivery systems?

Methodological Answer:
The PEG-like backbone allows conjugation via:

  • Azide-Alkyne Click Chemistry: Introduce azide groups (e.g., using 2-azidoethanol) for copper-catalyzed cycloaddition with targeting ligands .
  • NHS Ester Activation: React the terminal oxyethoxy group with N-hydroxysuccinimide (NHS) to form active esters for peptide coupling .
    Case Study:
    In PROTAC synthesis, the compound serves as a linker to connect E3 ligase ligands to target proteins, with PEG spacers improving solubility and bioavailability .

Advanced: How do solvent polarity and temperature affect reaction kinetics during synthesis of intermediates?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of alkoxide intermediates, accelerating etherification. Non-polar solvents (e.g., dichloromethane) favor esterification by stabilizing transition states .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., oxidation of 3-oxopropoxy groups), while higher temperatures (40–60°C) accelerate sluggish steps like SN2 substitutions .
    Data-Driven Approach:
  • Use kinetic studies (e.g., in situ IR spectroscopy) to track reaction rates under varying conditions .

Advanced: How can contradictory NMR data from different synthesis batches be resolved?

Methodological Answer:

  • Batch Comparison: Analyze ¹H NMR spectra for shifts in δ 3.60–3.70 ppm (oxyethylene protons), which indicate incomplete purification or residual solvents .
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted triethylene glycol) and adjust stoichiometry or reaction time .
    Example: A δ 1.25 ppm triplet may suggest residual tert-butyl alcohol; repurify via column chromatography with gradient elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.